molecular formula C19H15F3N4O5 B12817950 (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B12817950
M. Wt: 436.3 g/mol
InChI Key: ZXSGSFMORAILEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a nitro group, a trifluoromethoxyphenyl group, and an imidazo[2,1-b][1,3]oxazine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]oxazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like hydrochloric acid or bases like sodium hydroxide.

    Introduction of the Nitro Group: Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Trifluoromethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Final Assembly: The final step involves the coupling of the pyridin-3-ylmethoxy group to the imidazo[2,1-b][1,3]oxazine core, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts to reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions

Biological Activity

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, also known as PA-824, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis and leishmaniasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • CAS Number : 187235-37-6
  • Molecular Formula : C₁₄H₁₂F₃N₃O₅
  • Molecular Weight : 359.257 g/mol

PA-824 acts primarily as a prodrug that is converted to its active form in vivo. The active metabolite exerts its effects by inhibiting mycobacterial cell wall synthesis and disrupting metabolic pathways essential for the survival of Mycobacterium tuberculosis. Additionally, it has shown promising activity against Leishmania species by targeting specific biochemical pathways critical for the parasite's survival.

Efficacy Against Mycobacterium tuberculosis

Research has demonstrated that PA-824 is effective against drug-resistant strains of Mycobacterium tuberculosis. A study reported an IC50 value (the concentration required to inhibit 50% of the pathogen's growth) of approximately 0.25 µM against M. tuberculosis, indicating potent activity compared to other antitubercular agents .

Efficacy Against Leishmania species

In studies assessing its antileishmanial properties, PA-824 exhibited significant inhibitory effects on Leishmania donovani with an IC50 value of around 0.35 µM. This activity was attributed to its ability to interfere with the parasite's energy metabolism .

Study 1: Antitubercular Activity

In a controlled study involving various pretomanid analogues, PA-824 was shown to be one of the most effective compounds against M. tuberculosis with a selectivity index greater than 100 when compared to host cell toxicity . This suggests a favorable therapeutic profile for treating tuberculosis.

Study 2: Antileishmanial Activity

Another investigation focused on the compound's efficacy against Leishmania species demonstrated that PA-824 not only inhibited parasite growth but also had a favorable pharmacokinetic profile in animal models, suggesting potential for clinical application . The study highlighted that modifications to the compound's structure could enhance its potency and selectivity.

Comparative Efficacy Table

CompoundTarget PathogenIC50 (µM)Selectivity Index
PA-824Mycobacterium tuberculosis0.25>100
PA-824Leishmania donovani0.35>80
Other AnaloguesMycobacterium tuberculosisVariesVaries

Properties

Molecular Formula

C19H15F3N4O5

Molecular Weight

436.3 g/mol

IUPAC Name

2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2

InChI Key

ZXSGSFMORAILEY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.